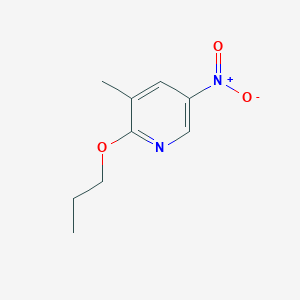

3-Methyl-5-nitro-2-propoxypyridine

説明

3-Methyl-5-nitro-2-propoxypyridine is a pyridine derivative with a methyl group at position 3, a nitro group at position 5, and a propoxy group (-OCH2CH2CH3) at position 2. This compound (CAS: 1881329-06-1) is listed in chemical catalogs with a purity of 95% and is structurally characterized by its electron-withdrawing nitro group and electron-donating alkoxy substituent .

特性

IUPAC Name |

3-methyl-5-nitro-2-propoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-4-14-9-7(2)5-8(6-10-9)11(12)13/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKTYACTKBXVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-2-propoxypyridine typically involves multi-step organic reactions. One common method starts with the nitration of 3-methyl-2-propoxypyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the fifth position. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of 3-Methyl-5-nitro-2-propoxypyridine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

化学反応の分析

Types of Reactions

3-Methyl-5-nitro-2-propoxypyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: 3-Methyl-5-amino-2-propoxypyridine.

Reduction: 3-Methyl-5-nitro-2-hydroxypyridine.

Substitution: Various alkylated derivatives depending on the substituent used.

科学的研究の応用

3-Methyl-5-nitro-2-propoxypyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism of action of 3-Methyl-5-nitro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The propoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

類似化合物との比較

Structural Comparison with Analogous Pyridine Derivatives

Substituent Position and Type

The structural uniqueness of 3-methyl-5-nitro-2-propoxypyridine lies in the positions and types of its substituents. Key comparable compounds include:

- 5-Methyl-3-nitro-2-propoxypyridine (YF-0422) : A positional isomer with methyl and nitro groups swapped (5-methyl, 3-nitro), altering electronic distribution and steric accessibility .

- 5-Methyl-3-nitro-2-isopropoxypyridine (YF-0701) : Features an isopropyloxy group (-OCH(CH3)2) at position 2, introducing greater steric hindrance compared to the linear propoxy chain in the target compound .

- 2-Methoxy-4-methyl-5-nitropyridine (7c) : A methoxy analog with a smaller alkoxy group, synthesized in 95% yield, highlighting the feasibility of alkoxy substitutions at position 2 .

Data Table of Comparable Compounds

| Compound Name | Substituents (Positions) | CAS Number | Purity/Yield | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3-Methyl-5-nitro-2-propoxypyridine | 3-Me, 5-NO2, 2-OPr | 1881329-06-1 | 95% | C9H12N2O3 | 212.21 |

| 5-Methyl-3-nitro-2-propoxypyridine | 5-Me, 3-NO2, 2-OPr | 1881296-70-3 | 95% | C9H12N2O3 | 212.21 |

| 5-Methyl-3-nitro-2-isopropoxypyridine | 5-Me, 3-NO2, 2-OiPr | 179677-10-2 | 95% | C9H12N2O3 | 212.21 |

| 2-Methoxy-4-methyl-5-nitropyridine | 2-OMe, 4-Me, 5-NO2 | - | 95% yield | C7H8N2O3 | 168.15 |

OPr = propoxy (-OCH2CH2CH3); OiPr = isopropyloxy (-OCH(CH3)2); OMe = methoxy (-OCH3)

Discussion of Physicochemical Implications

- Electronic Effects : The nitro group at position 5 deactivates the pyridine ring, reducing susceptibility to electrophilic attack. Conversely, the propoxy group at position 2 donates electron density via resonance, activating specific ring positions for further functionalization .

- Steric and Solubility Considerations : The linear propoxy chain in 3-methyl-5-nitro-2-propoxypyridine likely enhances lipophilicity (predicted log Kow ≈ 2.8–3.5) compared to methoxy analogs, as seen in related compounds . Isopropyloxy derivatives (e.g., YF-0701) may exhibit lower solubility in polar solvents due to increased steric bulk .

- Reactivity : Positional isomerism (e.g., 3-nitro vs. 5-nitro) influences regioselectivity in subsequent reactions. For instance, nitro groups in meta positions (relative to alkoxy) may direct nucleophilic attack to specific ring positions.

生物活性

Overview

3-Methyl-5-nitro-2-propoxypyridine is an organic compound belonging to the pyridine family, characterized by a unique arrangement of functional groups that contribute to its biological activity. This compound features a methyl group at the third position, a nitro group at the fifth position, and a propoxy group at the second position of the pyridine ring. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of approximately 225.20 g/mol .

The biological activity of 3-Methyl-5-nitro-2-propoxypyridine is primarily linked to its interactions with biological macromolecules. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with enzymes or receptors, potentially leading to various pharmacological effects. The propoxy group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Potential Biological Targets

- Enzymes : The compound may modulate enzyme activities through competitive inhibition or allosteric modulation.

- Receptors : It could interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that 3-Methyl-5-nitro-2-propoxypyridine exhibits several biological activities:

- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Cell Proliferation Modulation : It has been investigated for its role in modulating cell proliferation in certain cancer models.

Antimicrobial Activity

In a study assessing the antimicrobial properties of various pyridine derivatives, 3-Methyl-5-nitro-2-propoxypyridine demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pyogenes | 64 |

Anti-inflammatory Activity

A separate investigation into anti-inflammatory properties revealed that treatment with 3-Methyl-5-nitro-2-propoxypyridine significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's effectiveness was comparable to established anti-inflammatory agents .

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

Comparative Analysis

To understand the uniqueness of 3-Methyl-5-nitro-2-propoxypyridine, it is helpful to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitro-2-methoxypyridine | Methoxy group instead of propoxy | Different solubility and reactivity profiles |

| 5-Nitro-2-hydroxypyridine | Hydroxyl group instead of propoxy | May exhibit different biological activities |

| 5-Nitro-2-butoxypyridine | Butoxy group instead of propoxy | Variations in chemical stability and interaction |

The presence of the propoxy group in 3-Methyl-5-nitro-2-propoxypyridine influences its solubility, stability, and interaction with biological targets compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。